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Compound of Interest

Compound Name: Mometasone furoate impurity D-d3

Cat. No.: B12418489

Get Quote

Executive Summary

Mometasone Furoate Impurity D-d3 is the stable isotope-labeled analog of Mometasone
Furoate Impurity D (9,11-Epoxymometasone Furoate).[1] It serves as a critical Internal

Standard (IS) in the quantitative analysis of pharmaceutical impurities using LC-MS/MS,
particularly for correcting matrix effects and extraction variability during stability studies.[1]

¢ Chemical Formula:ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline
ng-star-inserted">

[1]

* Average Molecular Weight:487.99 g/mol [1]
* Monoisotopic Mass:487.1841 Da[1]

This guide details the structural derivation, isotopic calculations, and analytical protocols for
utilizing this compound in high-sensitivity validation workflows.
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Chemical Identity & Structural Analysis

To accurately determine the molecular weight of the deuterated analog, we must first establish
the baseline identity of the unlabeled Impurity D as defined by the European Pharmacopoeia
(EP) and USP.

Parent Impurity (Unlabeled)

Impurity D is chemically distinct from Mometasone Furoate due to the elimination of HCI,
resulting in the formation of an epoxide ring between carbons C9 and C11.

Common Name: Mometasone Furoate Impurity D (EP)[1][2][3][4]

Chemical Name: (9[3,113,160a)-21-Chloro-9,11-epoxy-17-[(2-furanylcarbonyl)oxy]-16-
methylpregna-1,4-diene-3,20-dione.[1][5]

CAS Number: 83881-09-8 (Unlabeled)[1]

Formula:

Structure: 9,11-Epoxide analog of Mometasone Furoate.[1]

Deuterated Analog (Impurity D-d3)

The "d3" designation typically indicates the replacement of three hydrogen atoms (ngcontent-
ng-c2977031039="" nghost-ng-c1310870263="" class="inline ng-star-inserted">

H) with three deuterium atoms (

H).[1] In Mometasone analogs, this labeling most commonly occurs on the furoate ester moiety
(furan ring) or the C16-methyl group to ensure metabolic stability and prevent deuterium
exchange.[1]

o Modified Formula:

e Mass Shift: +3.018 Da relative to the unlabeled impurity.

Molecular Weight Calculation Table
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The following table contrasts the isotopic mass values for the unlabeled and labeled

compounds.

Ty Mome-tasone Furoate Mome-tasone Furoate
Impurity D Impurity D-d3

Formula
Average Molecular Weight 484.97 g/mol 487.99 g/mol
Monoisotopic Mass 484.1653 Da 487.1841 Da
Exact Mass (M+H)+ 485.1726 Da 488.1914 Da
Key Structural Change 9,11-Epoxide formation Deuterium labeling (d3)

ngcontent-ng-c2977031039="" class="ng-star-inserted">

Note: The Monoisotopic Mass is the critical value for setting up the precursor ion (Q1) in Mass

Spectrometry (LC-MS/MS).[1]

Synthesis & Degradation Pathway[1]

Understanding the origin of Impurity D is essential for controlling it in drug substances. It is

primarily a degradation product formed under basic conditions or thermal stress, where the 9-

chloro-11-hydroxy motif of Mometasone eliminates HCI to form the epoxide.[1]

Degradation Pathway Diagram

The following Graphviz diagram illustrates the formation of Impurity D from Mometasone

Furoate and the parallel relationship of the d3-labeled standard.
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Figure 1: Formation pathway of Mometasone Furoate Impurity D and its deuterated analog
relationship.

Analytical Application: LC-MS/MS Protocol

When quantifying Impurity D in the presence of the parent drug, the d3-analog provides the
highest level of precision by compensating for ionization suppression.

Mass Spectrometry Parameters

« lonization Mode: Positive Electrospray lonization (ESI+)[1]

e Source: The epoxide ring is stable under standard ESI conditions but sensitive to high
source temperatures which may induce ring opening.

e MRM Transitions:

Collision Energy

Compound Precursor lon (Q1) Product lon (Q3) (eV)
e
449.2 (Loss of
. 485.2 i

Impurity D (Unlabeled) HCI/Epoxide 15-20
cleavage)
452.2 (Maintains d3

Impurity D-d3 (IS) 488.2 ( 15-20
label)

Stock Solution Preparation Protocol
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Objective: Prepare a stable 100 pg/mL stock solution of Impurity D-d3.

e Weighing: Accurately weigh 1.0 mg of Mometasone Furoate Impurity D-d3 into a 10 mL
volumetric flask.

o Precaution: Use an anti-static gun; the powder is often electrostatic.
e Solvent Selection: Dissolve in Acetonitrile (ACN).

o Note: Avoid Methanol if possible, as nucleophilic attack on the epoxide can occur upon
prolonged storage in protic solvents.

o Dissolution: Sonicate for 5 minutes at ambient temperature. Ensure no particulates remain.
o Storage: Aliquot into amber glass vials and store at -20°C.
o Stability:[1] Stable for 6 months at -20°C. Avoid repeated freeze-thaw cycles.[1]
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o European Pharmacopoeia (Ph. Eur.). Mometasone Furoate Monograph 1443. Strasbourg,
France: EDQM. (Defines Impurity D structure).
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83881-09-8 and Unlabeled MW 484.97).[1][3][6]

e PubChem. Compound Summary: 9,11-Epoxidemometasone furoate.[1][7] National Library of
Medicine.

o Waters Corporation. Development of a High Sensitivity LC-MS Method for Quantification of
Mometasone. (Context on d3-1S usage).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2026 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b12418489/docs?utm_src=pdf-body#technical-guide-molecular-weight-characterization-of-mometasone-furoate-impurity-d-d3
https://pubchem.ncbi.nlm.nih.gov/compound/11733610
https://pubchem.ncbi.nlm.nih.gov/compound/11733610
https://pubchem.ncbi.nlm.nih.gov/compound/11733610
https://synthinkchemicals.com/product/mometasone-furoate-ep-impurity-d/
https://www.pharmaffiliates.com/en/83881-09-8-mometasone-furoate-impurity-d-pa1360040.html
https://pubchem.ncbi.nlm.nih.gov/compound/11733610
https://veeprho.com/impurities/mometasone-furoate-ep-impurity-d/
https://www.benchchem.com/product/b12418489?utm_src=pdf-custom-synthesis#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12418489?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sources

1. 9,11-Epoxidemometasone furoate | C27H29CIO6 | CID 11733610 - PubChem
[pubchem.ncbi.nlm.nih.gov]

clearsynth.com [clearsynth.com]

synthinkchemicals.com [synthinkchemicals.com]

esschemco.com [esschemco.com]

2.
3.
e 4. veeprho.com [veeprho.com]
5.
6. pharmaffiliates.com [pharmaffiliates.com]
7.

veeprho.com [veeprho.com]

» To cite this document: BenchChem. [Technical Guide: Molecular Weight & Characterization
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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